Boc-Asp(OcHex)-OSu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

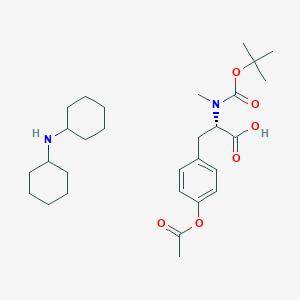

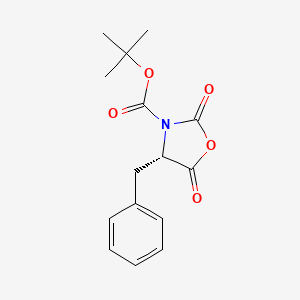

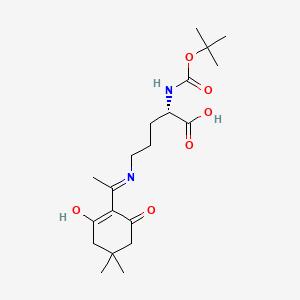

“Boc-Asp(OcHex)-OSu” is a derivative of aspartic acid . It is also known as t-Butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester . It is used in scientific research and has a molecular weight of 315.36 .

Molecular Structure Analysis

The molecular formula of “Boc-Asp(OcHex)-OSu” is C15H25NO6 . This indicates that the compound contains 15 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Physical And Chemical Properties Analysis

“Boc-Asp(OcHex)-OSu” is a solid substance . It has a molecular weight of 315.4 and a molecular formula of C15H25NO6 . The storage conditions vary depending on the form of the substance. For instance, the powder form can be stored at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación

Peptide Synthesis and Protection : Boc-Asp(OcHex) is used as a novel protecting group for aspartyl peptides, minimizing aspartimide formation and α,β-rearrangement during synthesis in both acidic and basic conditions (Tam et al., 1980).

Chiral Recognition and Molecular Imprinting : The compound plays a crucial role in creating chiral recognition sites in molecularly imprinted polymeric membranes. These membranes, when prepared from polystyrene resin bearing tetrapeptide derivatives of Boc-Asp(OcHex), demonstrate the ability to selectively recognize and separate chiral isomers of amino acids (Yoshikawa & Izumi, 2003); (Yoshikawa et al., 2001).

Enantioselective Electrodialysis : Research has demonstrated the use of Boc-Asp(OcHex) in polymeric membranes for enantioselective electrodialysis, showing a preference for certain isomers during membrane transport (Yoshikawa et al., 1997).

Human Epidermal Growth Factor Synthesis : Boc-Asp(OcHex) has been used in the synthesis of protected peptide derivatives essential for constructing sequences corresponding to human epidermal growth factor (h-EGF) (Shin et al., 1992).

Optical Resolution of Amino Acids : The compound has been involved in the synthesis of molecularly imprinted polymeric membranes that aid in the optical resolution of amino acids, demonstrating its utility in recognizing specific isomers (Yoshikawa et al., 1996).

Polypeptide Synthesis : Boc-Asp(OcHex) has also been used in the development of new methods for polypeptide synthesis, demonstrating its effectiveness in the preparation of complex biological molecules (Aimoto et al., 1989).

Safety And Hazards

Propiedades

IUPAC Name |

4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O8/c1-19(2,3)28-18(26)20-13(11-16(24)27-12-7-5-4-6-8-12)17(25)29-21-14(22)9-10-15(21)23/h12-13H,4-11H2,1-3H3,(H,20,26)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQHBMPIRUFKST-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

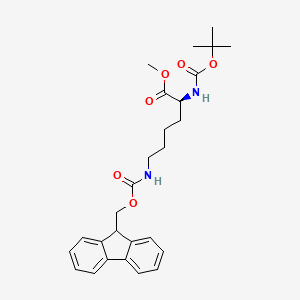

C19H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asp(OcHex)-OSu | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.